2-methoxy-5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a pyrimidinylidene moiety, and a benzenesulfonate group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multiple steps, including the formation of the pyrimidinylidene core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrimidinylidene Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of a catalyst.
Sulfonation: The benzenesulfonate group is typically introduced via sulfonation reactions using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(AMINO)-1-BENZENESULFONATE
- 2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(METHYLAMINO)-1-BENZENESULFONATE
Uniqueness
The uniqueness of 2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17N3O8S |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
[2-methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C20H17N3O8S/c1-11(24)21-13-4-6-14(7-5-13)32(28,29)31-17-10-12(3-8-16(17)30-2)9-15-18(25)22-20(27)23-19(15)26/h3-10H,1-2H3,(H,21,24)(H2,22,23,25,26,27) |
InChI Key |
XJTQGWJRUFWMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=C3C(=O)NC(=O)NC3=O)OC |
Origin of Product |
United States |
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